molecular formula C20H18O5 B106327 6-Prenylapigenin CAS No. 68097-13-2

6-Prenylapigenin

Cat. No. B106327
CAS RN: 68097-13-2
M. Wt: 338.4 g/mol
InChI Key: VJDRSTHNWHVTNQ-UHFFFAOYSA-N
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Description

6-Prenylapigenin is a compound structurally related to apigenin, a flavonoid known for its anti-inflammatory properties. It is a prenylated derivative, which means it has a prenyl group attached to its flavonoid skeleton. This modification often enhances the biological activity of the compound due to increased lipophilicity and potential for interaction with biological membranes and proteins.

Synthesis Analysis

The synthesis of prenylated flavonoids like 6-prenylapigenin can be achieved through various chemical reactions. For instance, the synthesis of related compounds has been demonstrated using pericyclic reactions, which exploit the propensity of prenylated quinones to undergo tautomerization and oxa 6pi-electrocyclizations, as seen in the synthesis of bioactive naphthohydroquinone mollugin and naphthoquinone dimer microphyllaquinone . Additionally, efficient syntheses of 6-prenylcoumarins, which share a similar prenylation pattern, have been described using tandem Claisen rearrangement and Wittig reactions .

Molecular Structure Analysis

The molecular structure of 6-prenylapigenin is characterized by the presence of a prenyl group attached to the flavonoid core. This structural feature is crucial for its biological activity and interaction with protein targets. The structure of related compounds has been determined using spectroscopic data analysis, which is a common method for elucidating the structures of organic compounds .

Chemical Reactions Analysis

Prenylated flavonoids like 6-prenylapigenin can participate in various chemical reactions due to their reactive sites. The prenyl group can undergo rearrangements, and the flavonoid core can participate in electrophilic and nucleophilic reactions, which can be utilized in synthetic chemistry to create diverse derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-prenylapigenin, such as solubility, stability, and reactivity, are influenced by the prenyl group. Prenylation generally increases the lipophilicity of flavonoids, which can improve their oral absorption and pharmacokinetic profile. For example, a related compound, 6''-O-succinylapigenin, was identified as highly water-soluble, which is an important property for its bioactivity and neuroprotective effects . In silico studies have also shown that 6-prenylapigenin has good toxicity and bioavailability properties, suggesting its potential as a therapeutic agent .

Relevant Case Studies

In the context of biological activities, 6-prenylapigenin and its derivatives have been studied for various pharmacological effects. For instance, 8-prenylapigenin, a compound structurally related to 6-prenylapigenin, has demonstrated anti-inflammatory and vascular protective properties. It was found to inhibit the gene expression and release of pro-inflammatory mediators through mechanisms involving the inhibition of nuclear factor-kappaB activation and reactive oxygen species accumulation. Additionally, it induced an increase in the production of atheroprotective prostacyclin by human umbilical vein endothelial cells . Another study highlighted the neuroprotective effects of 6''-O-succinylapigenin, a water-soluble derivative of apigenin, which activated the ERK/Nrf2/HO-1 pathway following ischemia in male rats . Furthermore, 6-prenylapigenin has been identified as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase enzyme, which is a target for antimalarial drug design .

Scientific Research Applications

Microbial Metabolism and Derivative Formation

Xiao and Lee (2016) explored the microbial transformation of bioactive prenylated apigenin derivatives using cell cultures. They found that Mucor hiemalis effectively metabolizes 6-prenylapigenin into new glucosylated derivatives, highlighting its potential in biotransformation and derivative synthesis (Xiao & Lee, 2016).

Potential Antimalarial Agent

Sandy and Wike (2021) conducted an in silico study identifying 6-prenylapigenin as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase protein, suggesting its potential as an antimalarial agent (Sandy & Wike, 2021).

Role in Breast Cancer Cell Autophagy

Brunelli et al. (2009) investigated the activity of prenylflavones, including 6-prenylapigenin, in breast cancer cells, observing effects on cell proliferation and autophagy, particularly in estrogen-dependent cell lines (Brunelli et al., 2009).

Neuroprotective Effects

Zhang et al. (2019) identified 6-prenylapigenin derivatives with neuroprotective effects, particularly in ischemic conditions in rats. Their study points to potential applications in neuroprotection and the treatment of cerebral ischemia (Zhang et al., 2019).

Metabolic Engineering for Production

Sugiyama et al. (2011) highlighted the use of metabolic engineering to produce prenylated polyphenols, including 6-prenylapigenin, in transgenic plants. This research showcases the potential for scalable production of these compounds (Sugiyama et al., 2011).

Anti-inflammatory and Vascular Protective Properties

Paoletti et al. (2009) demonstrated that 6-prenylapigenin exhibits anti-inflammatory properties and may help in vascular protection, suggesting its potential in treating inflammatory diseases and promoting vascular health (Paoletti et al., 2009).

Anticholinesterase Activity

Dzoyem et al. (2017) investigated the anticholinesterase activity of 6-prenylapigenin, pointing to its potential application in treating neurodegenerative diseases like Alzheimer’s (Dzoyem et al., 2017).

Inhibitory Effects on Melanin Biosynthesis

Arung et al. (2006) found that 6-prenylapigenin inhibited melanin biosynthesis in melanoma cells, indicating potential use in skin-related conditions and therapies (Arung et al., 2006).

Potential in Treating Diabetic Patients

Brás et al. (2020) identified 6-prenylapigenin as an inhibitor of glycogen phosphorylase, suggesting its role in developing new antihyperglycemic molecules for diabetic patients (Brás et al., 2020).

Cytotoxic Effects and Apoptosis Induction

Wätjen et al. (2007) studied the cytotoxic effects of 6-prenylapigenin, indicating its potential in inducing apoptotic cell death in certain cancer cells (Wätjen et al., 2007).

Estrogen-Like Activities

Dong et al. (2007) synthesized 6-prenylapigenin and demonstrated its estrogen-like activities, indicating its potential in therapies related to estrogen deficiency (Dong et al., 2007).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRSTHNWHVTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Prenylapigenin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
V Kuete, B Ngameni, B Wiench, B Krusche… - Planta …, 2011 - thieme-connect.com
Several flavonoid-like compounds were found to possess good antiproliferative properties. Herein, we examined the ability of four naturally occuring and biologically active flavonoids …
Number of citations: 94 www.thieme-connect.com
S Sandy, I Wike - Biomed. Pharmacol. J, 2021 - pdfs.semanticscholar.org
… In this review, the compound 6-prenylapigenin was identified as a potential wild type Plasmodium vivax dihydrofolate reductase (PDB ID: 2BL9) protein receptor inhibitor through a …
Number of citations: 2 pdfs.semanticscholar.org
BT Ngadjui, E Dongo, BM Abegaz, S Fotso… - Phytochemistry, 2002 - Elsevier
… -(7,6,2″,3″)-flavone and (+)6-(2ξ-hydroxy-3-methyl-3-butenyl)-5,7,4′-trihydroxyflavone were isolated from the twigs of Dorstenia dinklagei together with the known 6-prenylapigenin, 4…
Number of citations: 30 www.sciencedirect.com
ET Arung, K Shimizu, R Kondo - Planta medica, 2006 - thieme-connect.com
… -activity relationships, we compared the activity of 6-prenylapigenin (3) and apigenin (7) on … On the other hand, 6-prenylapigenin (3) showed significant inhibitory activity on melanin …
Number of citations: 83 www.thieme-connect.com
Y Xiao, IS Lee - Phytochemistry Letters, 2016 - Elsevier
… Their structures were established as 6-prenylapigenin 7-O-β-d-glucopyranoside (4), 8-prenylapigenin 7-O-β-d-glucopyranoside (5), morusin 5-O-β-d-glucopyranoside (6), and morusin 4…
Number of citations: 8 www.sciencedirect.com
G Kansci, E Dongo, C Genot - Food/Nahrung, 2003 - Wiley Online Library
… ciliata has led to the isolation of a new phenolic compound identified as 6-prenylapigenin [2]. Ageing, inflammatory diseases and alteration of many food products result from free radical …
Number of citations: 35 onlinelibrary.wiley.com
JP Dzoyem, H Hamamoto, B Ngameni… - Drug discoveries & …, 2013 - jstage.jst.go.jp
… barteri while 6-prenylapigenin (3) was isolated from the twigs … 8-diprenyleriodictyol, isobavachalcone, 6-prenylapigenin, and 4-… 6-Prenylapigenin showed the lowest activity among …
Number of citations: 184 www.jstage.jst.go.jp
ET Arung, K Yoshikawa, K Shimizu, R Kondo - Fitoterapia, 2010 - Elsevier
As a result of cytotoxicity-guided fractionation, nine flavonoids, artocarpin (1), cudraflavone C (2), 6-prenylapigenin (3), kuwanon C (4), norartocarpin (5), albanin A (6), cudraflavone B (7…
Number of citations: 110 www.sciencedirect.com
QB Han, CF Qiao, JZ Song, NY Yang… - Chemistry & …, 2007 - Wiley Online Library
… , along with the four known compounds 1,4,5,6tetrahydroxy-7,8-diprenylxanthone (4), 1,3,5,6-tetrahydroxy-4,7,8-triprenylxanthone (5), garciniaxanthone E (6), and 6-prenylapigenin (7). …
Number of citations: 72 onlinelibrary.wiley.com
NOA Omisore, CO Adewunmi, EO Iwalewa… - Brazilian Journal of …, 2005 - SciELO Brasil
… The prenylated and geranylated chalcones were as active as the prenylated flavones, 6-prenylapigenin and the diprenylated derivative 6,8-diprenyleridictyol. The order of the …
Number of citations: 68 www.scielo.br

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